![molecular formula C12H18ClN B1414708 [(4-Chlorophenyl)methyl](pentan-3-yl)amine CAS No. 108157-25-1](/img/structure/B1414708.png)
[(4-Chlorophenyl)methyl](pentan-3-yl)amine
Overview
Description
Scientific Research Applications
[(4-Chlorophenyl)methyl](pentan-3-yl)amineethyl-3-pentanamine has a wide range of scientific research applications. The compound has been studied for its potential therapeutic and biological applications. It has been studied as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This could potentially make it useful in the treatment of Alzheimer’s disease and other neurological disorders. The compound has also been studied for its potential as an anti-inflammatory and anti-fungal agent.
Mechanism of Action
The mechanism of action of [(4-Chlorophenyl)methyl](pentan-3-yl)amineethyl-3-pentanamine is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of the enzyme could potentially lead to increased levels of acetylcholine, which could have beneficial effects in the treatment of neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(4-Chlorophenyl)methyl](pentan-3-yl)amineethyl-3-pentanamine are not yet fully understood. However, it has been studied for its potential therapeutic and biological applications. The compound has been studied as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This could potentially lead to increased levels of acetylcholine, which could have beneficial effects in the treatment of neurological disorders. The compound has also been studied for its potential as an anti-inflammatory and anti-fungal agent.
Advantages and Limitations for Lab Experiments
The main advantage of using [(4-Chlorophenyl)methyl](pentan-3-yl)amineethyl-3-pentanamine in laboratory experiments is that it is relatively easy to synthesize. The compound is also relatively non-toxic and has a low melting point, making it easy to handle in the laboratory. The main limitation of using the compound in laboratory experiments is that its mechanism of action is not yet fully understood.
Future Directions
Given the potential therapeutic and biological applications of [(4-Chlorophenyl)methyl](pentan-3-yl)amineethyl-3-pentanamine, there are a number of potential future directions for research. These include further studies to better understand its mechanism of action and potential therapeutic and biological applications. Additionally, further studies could be conducted to explore the potential of the compound as an anti-inflammatory and anti-fungal agent. Additionally, further studies could be conducted to explore the potential of the compound for use in drug delivery systems. Finally, further studies could be conducted to explore the potential of the compound for use in other organic synthesis reactions.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]pentan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN/c1-3-12(4-2)14-9-10-5-7-11(13)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFQYHXJWAQCRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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